Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 4.4) compared to its non-fluorinated analog 4-fluoro-3-phenylbenzoic acid (XLogP3 = 3.5) [1]. This difference of +0.9 log units corresponds to an approximately 8-fold increase in octanol-water partition coefficient, which is a key determinant of membrane permeability and metabolic clearance. The incorporation of the -OCF₃ group is known to increase lipophilicity while maintaining metabolic stability, a property often not fully realized by analogs bearing -CH₃ or -OCH₃ groups [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 4-Fluoro-3-phenylbenzoic acid (CAS 1082484-37-4): 3.5 |
| Quantified Difference | Δ = +0.9 (approx. 8-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potentially increased bioavailability in cell-based assays, making this compound a superior choice for cellular target engagement studies where the non-fluorinated analog would be insufficient.
- [1] PubChem. (2025). Computed XLogP3 values for 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CID 53228234) and 4-Fluoro-3-phenylbenzoic acid (CID 28916865). View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
